molecular formula C7H5BrClNO3 B13176825 4-Bromo-1-(chloromethoxy)-2-nitrobenzene

4-Bromo-1-(chloromethoxy)-2-nitrobenzene

Cat. No.: B13176825
M. Wt: 266.47 g/mol
InChI Key: GOXMIKKQAVAPAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(chloromethoxy)-2-nitrobenzene is an aromatic compound with significant interest in organic chemistry due to its unique structure and reactivity. This compound features a benzene ring substituted with bromine, chloromethoxy, and nitro groups, making it a versatile intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(chloromethoxy)-2-nitrobenzene typically involves the nitration of 4-bromo-1-(chloromethoxy)benzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(chloromethoxy)-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The chloromethoxy group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in hydrogenation reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Benzene Derivatives: From nucleophilic substitution reactions.

    Carboxylic Acids or Aldehydes: From the oxidation of the chloromethoxy group.

Scientific Research Applications

4-Bromo-1-(chloromethoxy)-2-nitrobenzene finds applications in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(chloromethoxy)-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and chloromethoxy groups can undergo substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    4-Bromo-1-chloro-2-nitrobenzene: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    4-Bromo-1-(methoxymethoxy)-2-nitrobenzene: Contains a methoxymethoxy group instead of chloromethoxy, altering its reactivity and solubility.

    4-Bromo-2-nitroanisole: Features a methoxy group directly attached to the benzene ring, influencing its electronic properties and reactivity.

Uniqueness: 4-Bromo-1-(chloromethoxy)-2-nitrobenzene is unique due to the presence of both electron-withdrawing (nitro) and electron-donating (chloromethoxy) groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic pathways and applications.

Properties

Molecular Formula

C7H5BrClNO3

Molecular Weight

266.47 g/mol

IUPAC Name

4-bromo-1-(chloromethoxy)-2-nitrobenzene

InChI

InChI=1S/C7H5BrClNO3/c8-5-1-2-7(13-4-9)6(3-5)10(11)12/h1-3H,4H2

InChI Key

GOXMIKKQAVAPAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])OCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.